(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol D-Mannitol 1,2:5,6-bis-acetonide is a useful API intermediate.
Brand Name: Vulcanchem
CAS No.: 1707-77-3
VCID: VC0003475
InChI: InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1
SMILES: CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C
Molecular Formula: C12H22O6
Molecular Weight: 262.3 g/mol

(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

CAS No.: 1707-77-3

Cat. No.: VC0003475

Molecular Formula: C12H22O6

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol - 1707-77-3

Specification

CAS No. 1707-77-3
Molecular Formula C12H22O6
Molecular Weight 262.3 g/mol
IUPAC Name (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
Standard InChI InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1
Standard InChI Key ODYBCPSCYHAGHA-ZYUZMQFOSA-N
Isomeric SMILES CC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(C)C)O)O)C
SMILES CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C
Canonical SMILES CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C
Appearance Powder

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a central ethane-1,2-diol backbone with two (4R)-2,2-dimethyl-1,3-dioxolane rings at the 1 and 2 positions. The stereochemistry is defined by the (1S,2S) configuration of the ethanediol moiety and the (4R) configuration of the dioxolane substituents . This arrangement confers rigidity and chiral selectivity, critical for its role in asymmetric synthesis.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1707-77-3
Molecular FormulaC₁₂H₂₂O₆
Molecular Weight262.3 g/mol
Melting Point120–122°C
Optical Rotation (c=5 in CHCl₃)+5° to +7°
SMILESCC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C

Spectroscopic Characteristics

  • NMR: High-field ¹H and ¹³C NMR spectra confirm the stereochemistry. Key signals include δ 1.3–1.5 ppm (methyl groups) and δ 3.5–4.5 ppm (dioxolane and ethanediol protons) .

  • IR: Strong absorption bands at 3400 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) .

Synthesis Methods

Traditional Zinc Chloride Catalysis

The classical method involves reacting D-mannitol with acetone using molten zinc chloride as a Lewis acid catalyst. This approach, pioneered by Baer, yields ~42–60% diacetonide but requires prolonged reaction times (22+ hours) and generates triacetonide byproducts .

Modern Catalytic Innovations

  • Aquivion-H: A perfluorosulfonic acid ionomer enables room-temperature reactions in DMF, achieving 87% yield with minimal triacetonide formation. The catalyst is recyclable, enhancing sustainability .

  • Pyridinium Salts: Using pyridinium p-toluenesulfonate in 1,4-dioxane solvent improves selectivity to 82% yield by mitigating hydrolysis and byproduct formation .

Table 2: Comparative Synthesis Metrics

MethodCatalystSolventYield (%)Byproducts
ZnCl₂ZnCl₂Acetone42–60Triacetonides
Aquivion-HPerfluorosulfonicDMF87<5% triacetonides
Pyridinium p-TsOHPyridinium saltDioxane82Minimal

Applications

Pharmaceutical Intermediate

The compound is a precursor to (R)-2,3-O-isopropylideneglyceraldehyde, a chiral synthon for antiviral agents (e.g., gemcitabine) and β-blockers . Its diacetonide groups protect hydroxyls during multistep syntheses .

Chiral Selectivity in Capillary Electrophoresis

As a chiral selector, diacetone-D-mannitol forms borate complexes in non-aqueous CE, resolving β-agonists and amino acids with high enantioselectivity .

Industrial and Biotechnological Uses

  • Food Industry: Functions as a low-calorie sweetener due to its stability and sweetness profile .

  • Cryopreservation: Protects cellular structures during freezing by inhibiting ice crystallization .

Research Advancements

Mechanistic Insights

Studies using HETCOR and NOE NMR elucidate the role of solvent polarity in acetalation. Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring diacetonide over triacetonide formation .

Catalytic Recyclability

Aquivion-H retains >90% activity after five cycles, reducing waste and costs . In contrast, ZnCl₂ cannot be recovered, necessitating neutralization and disposal .

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